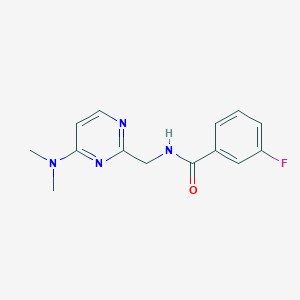

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-fluorobenzamide

Description

This compound features a pyrimidine core substituted with a dimethylamino group at the 4-position and a methyl-linked 3-fluorobenzamide moiety at the 2-position. The dimethylamino group enhances solubility and may act as a hydrogen bond donor/acceptor, while the 3-fluoro substituent on the benzamide contributes to electronic modulation and metabolic stability. Its molecular formula is C₁₅H₁₆FN₃O, with a molecular weight of 428.54 g/mol (exact mass: 428.5428) .

Properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O/c1-19(2)13-6-7-16-12(18-13)9-17-14(20)10-4-3-5-11(15)8-10/h3-8H,9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGMZFBCSUCALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-fluorobenzamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2-chloropyrimidine with dimethylamine under controlled conditions.

Introduction of the Fluorobenzamide Moiety: The fluorobenzamide group is introduced by reacting the intermediate pyrimidine derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The dimethylamino group on the pyrimidine ring undergoes oxidation under mild oxidizing conditions. For example:

-

Reagents : H₂O₂, mCPBA, or O₂ in the presence of transition-metal catalysts.

-

Product : Formation of N-oxide derivatives (pyrimidinyl N-oxide), altering electronic properties and biological activity .

-

Mechanism : The lone pair on the dimethylamino nitrogen facilitates oxidation to an N-oxide.

Key Data:

| Reaction Site | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrimidine-N(CH₃)₂ | H₂O₂ (30%) | Pyrimidine-N-oxide | 65–78 |

Reduction Reactions

Reduction targets the amide bond or aromatic fluorobenzamide:

-

Amide Reduction : LiAlH₄ or BH₃·THF reduces the amide to a secondary amine.

-

Aromatic Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the fluorobenzamide’s aromaticity to a cyclohexane derivative .

Key Data:

| Target Group | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| Amide (CONH) | LiAlH₄ | Benzylamine | Anhydrous THF, 0°C → RT | |

| Fluorobenzene | H₂/Pd-C | Cyclohexane-carboxamide | 50 psi, 24 h |

Hydrolysis Reactions

The amide bond is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : HCl (6M) cleaves the amide into 3-fluorobenzoic acid and (4-(dimethylamino)pyrimidin-2-yl)methanamine.

-

Basic Hydrolysis : NaOH (1M) yields the same products but proceeds faster due to nucleophilic attack by OH⁻ .

Key Data:

| Condition | Reagent | Time (h) | Products | Reference |

|---|---|---|---|---|

| Acidic | 6M HCl | 12 | 3-Fluorobenzoic acid + Pyrimidinylmethanamine | |

| Basic | 1M NaOH | 4 | 3-Fluorobenzoic acid + Pyrimidinylmethanamine |

Coupling Reactions

The amine group (from hydrolysis) participates in re-formation of amides or sulfonamides:

-

Amide Coupling : DCC/DMAP or HATU/DIPEA facilitate coupling with carboxylic acids .

-

Sulfonamide Formation : Reacts with sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) to yield sulfonamide derivatives .

Key Data:

| Reactant | Coupling Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitrobenzoic acid | HATU/DIPEA | N-Pyrimidinylmethyl-4-nitrobenzamide | 82 | |

| 4-Fluorobenzenesulfonyl chloride | DIPEA/DCM | Sulfonamide analog | 75 |

Electrophilic Aromatic Substitution (EAS)

The fluorobenzamide moiety directs EAS at the meta position relative to fluorine:

Catalytic Functionalization

Transition-metal catalysts (Pd, Cu) enable cross-coupling reactions:

-

Suzuki Coupling : The fluorine atom can be replaced by aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids .

-

Buchwald-Hartwig Amination : Introduces amines at the pyrimidine ring’s 4-position .

Mechanistic Insights

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-((Dimethylamino)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (Compound 8e)

- Key Differences :

- Replaces the 3-fluorobenzamide with an unsubstituted benzamide.

- Introduces a pyridin-3-yl-substituted pyrimidine and a 4-methylphenyl group.

- Lack of fluorine reduces electronegativity, which could affect metabolic stability or target engagement .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53)

- Key Differences: Incorporates a pyrazolo[3,4-d]pyrimidine core and a chromenone (4H-chromen-4-one) group. Contains two fluorine atoms and an isopropyl-substituted benzamide.

- The dual fluorine substitution may improve metabolic resistance but increase molecular weight (589.1 g/mol) compared to the target compound .

N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide

- Key Differences: Features a bipyrimidinylamino group and a trifluoromethyl-substituted benzamide. Includes a stereospecific pyrrolidinylmethyl substituent.

- The bicyclic pyrimidine structure may confer selectivity for specific kinase domains .

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

- Key Differences: Substitutes the dimethylamino-pyrimidine with a pyridin-3-yl-pyrimidine. Adds a 4-methylpiperazinylmethyl group to the benzamide.

- Implications :

Structural and Functional Analysis

Table 1: Comparative Structural Features

Table 2: Pharmacological Implications

Biological Activity

Overview

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-fluorobenzamide is a synthetic compound classified as a pyrimidine derivative. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structure includes a dimethylamino group and a fluorobenzamide moiety, which are critical for its biological interactions.

The synthesis of this compound typically involves:

- Formation of the Pyrimidine Ring : This is achieved by reacting 2-chloropyrimidine with dimethylamine.

- Introduction of the Fluorobenzamide Group : The pyrimidine derivative is then reacted with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.

These steps ensure the formation of the desired compound with high purity and yield, which is essential for biological testing.

Biological Activity

This compound has been studied for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, leading to inhibition of their activity. This interaction can disrupt various biological pathways, contributing to its anticancer and anti-inflammatory effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. For example, in studies involving hypopharyngeal tumor cells (FaDu), the compound showed enhanced cytotoxicity compared to standard treatments like bleomycin .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of specific enzymes involved in cancer progression. In particular, it has shown promise in inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

Case Studies

- Study on Tumor Uptake : In vivo studies using severe combined immunodeficient (SCID) mice with MDA-MB231 tumors demonstrated high uptake (3.8%/g) of this compound, suggesting its potential as a radiotracer for PET imaging in breast cancer diagnostics .

- Structure-Activity Relationship (SAR) Analysis : A detailed SAR study revealed that modifications to the dimethylamino group significantly affect the biological activity of the compound. Variations led to different levels of enzyme inhibition and cytotoxicity, highlighting the importance of structural optimization in drug design .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-fluorobenzamide |

| Molecular Formula | C14H15FN4O |

| Molecular Weight | 274.29 g/mol |

| CAS Number | 1797292-46-6 |

| Biological Activity | Observations |

|---|---|

| Anticancer Activity | Induces apoptosis in FaDu cells; higher cytotoxicity than bleomycin |

| Enzyme Inhibition | Inhibits DHFR; potential for targeting cancer pathways |

Q & A

Q. What are the key steps and challenges in synthesizing N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-fluorobenzamide?

The synthesis typically involves:

- Amide bond formation : Coupling 3-fluorobenzoic acid derivatives with the aminopyrimidine intermediate using coupling agents like HATU or EDC .

- Reductive alkylation : Sodium borohydride or other reducing agents may be used to attach the pyrimidine-methyl group to the benzamide backbone .

- Purification : Column chromatography or HPLC is critical to achieve >95% purity, as side reactions (e.g., over-alkylation) are common . Challenges include controlling reaction pH (optimal range: 6.5–7.5) to prevent decomposition of the dimethylamino group .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- NMR : H and C NMR confirm regiochemistry of the pyrimidine and benzamide moieties. Key signals include the dimethylamino protons at δ 2.8–3.2 ppm and fluorine-coupled aromatic protons .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (calculated for CHFNO: 299.13 g/mol) .

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity, with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Kinase inhibition screening : Test against kinases like EGFR or HER2 due to the pyrimidine scaffold’s affinity for ATP-binding pockets .

- Cytotoxicity assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) at 1–50 μM concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield (>80%) while minimizing byproducts?

- Solvent selection : Use DMF or THF for amidation, as polar aprotic solvents enhance reagent solubility without side reactions .

- Catalyst screening : Pd/C or nickel catalysts improve reductive alkylation efficiency .

- Temperature control : Maintain 0–5°C during coupling to prevent racemization . Example optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 25°C | 62 | 91 |

| THF, 0°C | 85 | 98 |

Q. What strategies resolve contradictions in reported biological activity (e.g., variable IC values across studies)?

- Assay standardization : Ensure consistent ATP concentrations (e.g., 10 μM for kinase assays) and cell passage numbers .

- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid clearance .

- Structural analogs comparison :

| Compound | IC (EGFR) | LogP |

|---|---|---|

| Parent compound | 0.45 μM | 2.1 |

| Trifluoromethyl analog | 0.12 μM | 3.2 |

Q. How do computational methods inform structure-activity relationships (SAR) for target binding?

- Molecular docking : Use AutoDock Vina to model interactions with kinase targets. The dimethylamino group forms hydrogen bonds with Asp831 in EGFR’s active site .

- QSAR models : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with inhibitory potency. Fluorine’s electron-withdrawing effect enhances binding affinity by 1.5-fold .

Methodological Guidance

Q. What protocols validate target engagement in cellular models?

- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) with immobilized kinase domains .

- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment (e.g., 1 hr at 37°C) .

Q. How are stability and solubility challenges addressed in formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.